4-Amino-5-fluoropicolinamide
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Overview
Description
4-Amino-5-fluoropicolinamide is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of picolinamide, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoropicolinamide typically involves the fluorination of picolinamide derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The resulting product is treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine, which is then reacted with ammoniacal liquor to yield 2-methoxy-4-amino-5-fluoropyrimidine. Finally, this intermediate is treated with hydrochloric acid and ammoniacal liquor to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoropicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
4-Amino-5-fluoropicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoropicolinamide involves its interaction with specific molecular targets. Similar to other fluorinated compounds, it can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death. This mechanism is particularly relevant in its potential anticancer activity, where it inhibits essential biosynthetic processes .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that shares structural similarities with 4-Amino-5-fluoropicolinamide.
5-Fluorocytosine: An antifungal agent with a fluorine atom at the 5-position of the pyrimidine ring.
4-Amino-5-chloro-2,1,3-benzothiadiazole: A compound with similar amino and halogen substitutions.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a fluorine atom makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
UGWLIBSUYLPXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)N)F)N |
Origin of Product |
United States |
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